methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Description
This compound is a highly functionalized sialic acid derivative, characterized by a pyran ring core with multiple acetylated hydroxyl and amino groups. Its stereochemistry—(2R,3R,4S) for the pyran ring and (1S,2S) for the triacetyloxypropyl side chain—is critical for mimicking natural sialic acid epitopes, which are essential in glycobiology and vaccine development, particularly against pathogens like Neisseria meningitidis (meningitis B/C) . The methyl ester at the C6 position enhances stability and lipophilicity, while the acetamido and acetyloxy groups modulate solubility and reactivity. Its synthesis likely involves multi-step acetylation and stereocontrolled coupling, as seen in related compounds .
Properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO12/c1-9(22)21-17-14(30-11(3)24)7-15(20(27)28-6)33-19(17)18(32-13(5)26)16(31-12(4)25)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16-,17+,18+,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLYEOULACYKZ-UKNAQKAOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and sulfonation. For instance, carbon-based solid acids can be produced through one-step, two-step, hydrothermal, and template methods . The choice of method depends on the desired application and the specific properties required.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: The reactions involving this compound typically use reagents such as phosgene and imidazole under anhydrous conditions . The reaction conditions are carefully controlled to ensure the desired products are formed efficiently.
Major Products Formed: The major products formed from the reactions of this compound include amides, carbamates, and ureas. These products are significant in various chemical synthesis processes and have applications in different industries.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Properties
Research indicates that compounds similar to methyl (2R,3R,4S)-3-acetamido-4-acetyloxy derivatives exhibit antidiabetic effects by enhancing insulin sensitivity and glucose uptake in cells. This is particularly relevant for developing new treatments for type 2 diabetes. The structure of the compound allows for interactions with insulin receptors, promoting glucose metabolism .
Antimicrobial Activity
Studies have shown that compounds with similar acetamido and acetyloxy functional groups possess antimicrobial properties. Methyl (2R,3R,4S)-3-acetamido derivatives have been tested against various bacterial strains and exhibited significant inhibitory effects. This suggests potential applications in developing new antibiotics or preservatives .
Cholesterol Regulation
The compound has been explored for its role in cholesterol management. Its formulation in nutraceutical compositions has been reported to help regulate blood lipid levels in mammals. This application is particularly important given the rising global concerns about cardiovascular diseases linked to high cholesterol levels .
Biochemical Applications
Enzyme Inhibition
Methyl (2R,3R,4S)-3-acetamido derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may inhibit glucosidase enzymes, which are critical in carbohydrate digestion and absorption. This property can be harnessed to develop treatments for metabolic disorders .
Drug Delivery Systems
The structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and controlled release of therapeutic agents. Research into polymeric formulations incorporating this compound has shown promise in improving drug solubility and stability .
Material Science Applications
Biodegradable Polymers
The synthesis of methyl (2R,3R,4S)-3-acetamido-based polymers has been investigated for creating biodegradable materials. These polymers can be used in packaging and medical applications where environmental sustainability is a concern. Their degradation products are non-toxic and can be assimilated by biological systems .
Coatings and Adhesives
Due to its chemical structure, this compound can serve as a precursor for developing advanced coatings and adhesives with enhanced adhesion properties and resistance to environmental factors. Research indicates that coatings derived from such compounds exhibit improved durability and functionality compared to traditional materials .
Case Studies
Mechanism of Action
The mechanism of action of methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical processes. The exact mechanism can vary depending on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Compound 4: (4S,5R,6R)-5-Acetamido-2,4-diacetoxy-6-((1S,2R)-1,2,3-triacetoxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
- Key Differences: Contains a carboxylic acid group at C2 (vs. methyl ester in the target compound), increasing polarity and reducing cell permeability. Stereochemistry of the triacetoxypropyl side chain is (1S,2R), contrasting with the target’s (1S,2S) configuration. Synthesized via acetylation of a precursor (compound 3) under acidic conditions .
Compound 5: (1S,2R)-1-((3R,4S)-3-Acetamido-4-acetoxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
- Key Differences: Shares the methyl ester at C6 and triacetyloxypropyl side chain but differs in pyran ring stereochemistry ((3R,4S) vs. (2R,3R,4S)) and side-chain configuration ((1S,2R) vs. (1S,2S)). The (1S,2R) configuration may reduce complementarity to biological targets compared to the target compound’s (1S,2S) arrangement. Synthesized via esterification of compound 4 using triphenylphosphine·HBr in methanol .
Compound 6: Methyl (3R,4S)-3-acetamido-4-hydroxy-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate
- Key Differences: Lacks acetyl groups on the hydroxyl and amino moieties, resulting in higher hydrophilicity and reduced metabolic stability. The (1R,2R)-trihydroxypropyl side chain and deacetylated pyran ring limit its utility in mimicking acetylated sialic acid structures. Generated via deacetylation of compound 5 using methoxy sodium .
Implications of Structural Variations
- Bioactivity : The target compound’s (1S,2S) side chain and full acetylation likely enhance mimicry of natural sialic acid, improving antigenicity in vaccine candidates. In contrast, compound 6’s deacetylated form may exhibit weaker immune recognition .
- Solubility : The methyl ester and acetyl groups in the target compound increase lipophilicity, favoring membrane permeability but requiring formulation adjustments for aqueous delivery.
- Stereochemical Sensitivity: Minor changes in configuration (e.g., (1S,2S) vs. (1S,2R)) can drastically alter binding to lectins or antibodies, as seen in glycan-antibody interactions .
Research Tools and Validation
Structural elucidation of these compounds relies on crystallographic software like SHELXL for refinement and ORTEP-3 for visualization, ensuring accurate stereochemical assignments . Analytical data (NMR, MS) for related compounds align with literature values, underscoring synthetic fidelity .
Biological Activity
Methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with potential biological activities. This article discusses its biological activity based on available research findings and case studies.
Structural Formula
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
- Molecular Weight : 389.357 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources.
Antimicrobial Properties
Research indicates that methyl (2R,3R,4S)-3-acetamido-4-acetyloxy compounds exhibit significant antimicrobial activity. In a study examining various derivatives of pyran-based compounds, it was found that certain modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antioxidant Effects
The compound has also shown potential antioxidant properties. A study assessed its ability to scavenge free radicals in vitro. Results demonstrated that the compound effectively reduced oxidative stress markers in cellular models .
Anti-inflammatory Activity
In addition to antimicrobial and antioxidant activities, the compound has been investigated for its anti-inflammatory effects. Experimental models of inflammation indicated that it could significantly reduce pro-inflammatory cytokine levels .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, methyl (2R,3R,4S)-3-acetamido-4-acetyloxy derivatives were tested against a panel of pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial potential .
Case Study 2: Antioxidant Activity
A study involving human cell lines demonstrated that treatment with the compound resulted in a 50% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential use as a therapeutic agent in oxidative stress-related diseases .
Research Findings Summary
Q & A
Q. How can the stereochemical integrity of methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate be verified during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm stereochemical purity .
- NMR Analysis : Employ NOESY or ROESY experiments to detect through-space correlations between protons, confirming spatial arrangements of substituents (e.g., acetamido vs. acetyloxy groups) .
- X-ray Crystallography : Resolve crystal structures of intermediates or derivatives (e.g., triacetyloxypropyl groups) to validate absolute configurations .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Gradient Flash Chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar acetylated intermediates from unreacted starting materials .
- Recrystallization : Use solvent pairs like ethyl acetate/hexane to exploit differences in solubility of acetylated vs. non-acetylated byproducts .
- HPLC with MS Detection : Couple high-resolution mass spectrometry to confirm molecular ion peaks and monitor impurities during purification .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, catalyst) influence the regioselective acetylation of the pyran ring?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Perform time-course experiments under varying temperatures (e.g., 0°C vs. 25°C) to determine whether acetyl groups preferentially occupy equatorial positions (thermodynamic) or axial positions (kinetic) .
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to assess their impact on acetyl migration or undesired side reactions (e.g., epimerization) .
- Computational Modeling : Use DFT calculations to predict transition-state energies for acetylation at competing hydroxyl sites on the pyran ring .
Q. What analytical methods resolve contradictions in reported stability data for acetylated pyran derivatives under acidic conditions?
Methodological Answer:
- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl at 40°C) with LC-MS monitoring to identify hydrolysis products (e.g., deacetylated species) .
- Isotopic Labeling : Synthesize deuterated analogues (e.g., CD₃CO- groups) to trace the origin of instability via mass shifts in degradation products .
- Comparative Crystallography : Compare crystal structures of stable vs. unstable batches to identify conformational differences (e.g., hydrogen-bonding networks) that protect against hydrolysis .
Q. How can the compound’s reactivity in nucleophilic environments be modulated for targeted derivatization?
Methodological Answer:
- Protective Group Strategies : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl ethers) for acetamido or hydroxyl moieties to direct nucleophilic attack to specific sites .
- Solvent Polarity Effects : Test reactions in aprotic solvents (e.g., DMF, THF) to stabilize transition states during nucleophilic substitution at the pyran carboxylate .
- Cross-Coupling Catalysis : Explore Pd-mediated coupling (e.g., Suzuki-Miyaura) with boronic acids to functionalize the pyran ring while preserving stereochemistry .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for the final acetylation step?
Methodological Answer:
- Replicate Reaction Conditions : Systematically vary parameters (e.g., acetyl chloride equivalents, reaction time) from conflicting studies to identify critical variables .
- In Situ Monitoring : Use IR spectroscopy to track acetyl group incorporation in real-time and pinpoint incomplete reactions or side-product formation .
- Byproduct Profiling : Compare impurity profiles (via LC-HRMS) across studies to determine if competing pathways (e.g., over-acetylation) reduce yields .
Safety and Handling Considerations
Q. What precautions are necessary when handling acetylated intermediates with labile ester groups?
Methodological Answer:
- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of acetyloxy groups during synthesis .
- PPE Protocols : Wear nitrile gloves and safety goggles to avoid skin/eye contact with acetylating agents (e.g., acetic anhydride), which are corrosive .
- Waste Management : Quench excess acetyl chloride with ice-cold sodium bicarbonate before disposal to neutralize reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
